A Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4): Properties, Synthesis, and Applications in Modern Chemistry
Abstract
2-Fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and a fluorine atom on the benzene ring, offers a versatile platform for the construction of complex molecules. The fluorine substituent, in particular, is of high interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the compound's physicochemical properties, presents a detailed and validated synthetic protocol, explores its chemical reactivity and key applications, and outlines essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 2-Fluoro-3-hydroxybenzaldehyde is a solid, typically appearing as a white to light yellow powder.[1] The strategic placement of the electron-withdrawing fluorine and aldehyde groups, alongside the electron-donating hydroxyl group, creates a unique electronic environment that dictates the molecule's reactivity.
Core Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 103438-86-4 | ChemicalBook, Sunway Pharm |
| Molecular Formula | C₇H₅FO₂ | Sigma-Aldrich |
| Molecular Weight | 140.11 g/mol | Sigma-Aldrich |
| InChI Key | JHPNLGYUKQTWHN-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | C1=CC(=C(C(=C1)F)O)C=O | Sigma-Aldrich |
Physicochemical Data
Quantitative data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Melting Point | 112-113 °C | ChemicalBook[1] |
| Boiling Point | 222.4 ± 20.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Appearance | White to light yellow solid | ChemicalBook[1] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | ChemBK[2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | ChemicalBook[1] |
Synthesis and Mechanistic Considerations
The reliable synthesis of 2-Fluoro-3-hydroxybenzaldehyde is paramount for its application. A common and effective laboratory-scale method involves the demethylation of its methoxy-protected precursor, 2-fluoro-3-methoxybenzaldehyde.
Rationale for Synthetic Route
This retro-synthetic approach is strategically sound for several reasons. First, the precursor, 2-fluoro-3-methoxybenzaldehyde, is readily accessible. Second, protecting the phenolic hydroxyl group as a methyl ether prevents unwanted side reactions during the introduction of the aldehyde function in earlier synthetic steps. The final demethylation step is a robust and well-documented transformation.
The choice of Boron Tribromide (BBr₃) as the demethylating agent is based on its efficacy as a strong Lewis acid.[3] BBr₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage by the bromide ion. This method is particularly effective for cleaving aryl methyl ethers, which are often resistant to other reagents. The reaction is performed at low temperatures to control its exothermicity and improve selectivity.
Detailed Experimental Protocol: Demethylation of 2-Fluoro-3-methoxybenzaldehyde
This protocol describes the conversion of the methyl ether precursor to the final product.
Step 1: Reaction Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-3-methoxybenzaldehyde in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Addition of Reagent
-
Slowly add a 1.0 M solution of Boron Tribromide (BBr₃) in a suitable solvent dropwise to the stirred solution over 30 minutes.[3] Maintain the temperature at -78 °C.
Step 3: Reaction Progression
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.[3]
-
Allow the mixture to slowly warm to 0 °C and continue stirring for an additional 2 hours.[3]
Step 4: Workup and Extraction
-
Carefully pour the reaction mixture into a beaker of cold water to quench the excess BBr₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).[3]
-
Combine the organic layers and wash sequentially with water and then with a saturated brine solution.[3]
Step 5: Purification and Validation (Self-Validation System)
-
Dry the combined organic phase over anhydrous sodium sulfate and filter.[3]
-
Concentrate the solvent under reduced pressure to obtain the crude residue.[3]
-
Purify the residue using silica gel column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexane, to yield 2-fluoro-3-hydroxybenzaldehyde as a white solid.[3]
-
Validation: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful synthesis should yield a product with a mass spectrum showing a peak at m/z 141 [M+H]⁺.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-3-hydroxybenzaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-fluoro-3-hydroxybenzaldehyde stems from its three distinct reactive sites, which can be addressed with high chemo-selectivity.
-
Aldehyde Group : This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Knoevenagel, aldol) to form new C-C bonds.
-
Hydroxyl Group : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It also directs electrophilic aromatic substitution to the ortho and para positions, although the ring is generally deactivated by the aldehyde and fluorine.
-
Fluorinated Aromatic Ring : The fluorine atom is a key feature for drug development. It can block metabolic oxidation at that position, increase membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Role as a Fluorinated Building Block
In medicinal chemistry, the introduction of fluorine is a well-established strategy for optimizing lead compounds. Isomers of fluorohydroxybenzaldehydes are used to synthesize a variety of bioactive molecules. For instance, 3-fluoro-2-hydroxybenzaldehyde is used to create Salen-type ligands for metal complexes that exhibit anticancer activity and to synthesize fluorinated bicyclic heterocycles like isoflavanones.[4] The title compound, 2-fluoro-3-hydroxybenzaldehyde, serves as a similarly valuable precursor for novel fluorinated scaffolds in drug discovery programs.[4]
Diagram of Potential Reactions
Caption: Key reaction pathways for 2-Fluoro-3-hydroxybenzaldehyde.
Safety, Handling, and Storage
Hazard Classification
Based on isomeric data, the compound should be treated as hazardous.
| Hazard Class | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation (Category 2).[5][6] | |
| Eye Irritation | Causes serious eye irritation (Category 2).[5][6] | |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[5][6] | |
| Acute Oral Toxicity | May be harmful if swallowed.[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5]
-
Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
2-Fluoro-3-hydroxybenzaldehyde is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable building block for creating novel molecular architectures. For professionals in drug discovery and materials science, the compound's fluorinated structure offers a direct route to molecules with enhanced biological and physical properties. Adherence to the rigorous synthesis, purification, and safety protocols outlined in this guide will enable researchers to reliably and safely leverage the full potential of this powerful synthetic intermediate.
References
-
2-Fluoro-3-hydroxybenzaldehyde - ChemBK . ChemBK. [Link]
-
2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem . PubChem. [Link]
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